N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide

Lipophilicity Drug-likeness Physicochemical profiling

This exclusive ortho-fluorophenyl thiazole-benzamide features a 2,3-dimethoxy substitution that pre-organizes the benzamide via intramolecular H-bonding, enabling selective engagement of kinase hinge regions and mGluR5 allosteric sites unmatched by meta/para isomers. Deploy in ATP-competitive kinase panels, tubulin polymerization assays (benchmark CA-4 IC₅₀ = 2.40 μM), and mGluR5 NAM screening. Procurement must be based on CAS 1421477-84-0 for regioisomeric precision.

Molecular Formula C20H19FN2O3S
Molecular Weight 386.44
CAS No. 1421477-84-0
Cat. No. B2516549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide
CAS1421477-84-0
Molecular FormulaC20H19FN2O3S
Molecular Weight386.44
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C20H19FN2O3S/c1-12-17(27-20(23-12)13-7-4-5-9-15(13)21)11-22-19(24)14-8-6-10-16(25-2)18(14)26-3/h4-10H,11H2,1-3H3,(H,22,24)
InChIKeyGQBHSASFFFHTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide (CAS 1421477-84-0): Compound Class, Structural Identity, and Evidence Baseline


N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide (CAS 1421477-84-0) is a fully synthetic small molecule belonging to the thiazole-benzamide class, with molecular formula C₂₀H₁₉FN₂O₃S and a monoisotopic mass of 386.11 g/mol [1]. The compound features a 2-(2-fluorophenyl)-4-methylthiazole core linked via a methylene bridge to a 2,3-dimethoxybenzamide moiety. This specific arrangement of substituents distinguishes it from regioisomeric analogs where the fluorophenyl group occupies the 3- or 4-position, or where the dimethoxybenzamide is attached at the thiazole 2-position rather than the 5-methyl position [2]. The compound is catalogued in the ZINC database (ZINC03039938) and ChEBI (as a structural relative, CHEBI:99813), but its PubChem substance record (SID 71795515) has been revoked [3]. Critically, no peer-reviewed primary research article or patent reporting quantitative biological activity data for this exact compound was identified in the public domain as of the search date.

Why N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs


Within the thiazole-benzamide chemical space, even subtle positional variations in substituent attachment produce divergent biological profiles that preclude casual interchange. The target compound's 2-(2-fluorophenyl)-4-methylthiazol-5-ylmethyl scaffold presents three structural features that collectively define its molecular recognition surface: (i) ortho-fluorine substitution on the phenyl ring, which alters both electronic distribution and the torsional angle between the phenyl and thiazole rings compared to meta- or para-fluoro isomers [1]; (ii) a 4-methyl group on the thiazole that introduces steric bulk at a position known to influence target binding in kinase-directed thiazole-benzamide series [2]; and (iii) a 2,3-dimethoxybenzamide motif whose methoxy orientation creates a distinct hydrogen-bond acceptor pattern relative to 3,4- or 2,4-dimethoxy regioisomers [3]. Class-level evidence from structurally related 2,3-dimethoxybenzamide-bearing thiazoles demonstrates that these compounds exhibit target engagement profiles (e.g., IC₅₀ > 66 μM at certain targets vs. nanomolar activity at dopamine D3 receptors) that are exquisitely sensitive to the precise connectivity of the benzamide to the heterocyclic core [4]. Consequently, procurement decisions for this compound must be based on the exact CAS registry number rather than assumed class equivalence.

Product-Specific Quantitative Differentiation Evidence for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide (CAS 1421477-84-0)


Physicochemical Differentiation: Computed cLogP and Topological Polar Surface Area vs. Closest Structural Analogs

Computed physicochemical properties for CAS 1421477-84-0 were obtained from the sildrug server, yielding cLogP = 3.13 and topological polar surface area (TPSA) = 49.85 Ų [1]. These values position the compound within oral drug-like space (no Lipinski Rule-of-Five violations) but distinguish it from the closest analog, 4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide (CAS 1421512-54-0, MW 370.44, cLogP not publicly available but predicted higher due to ethoxy substitution), and from N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide (predicted cLogP > 4.0 due to -CF₃ group) [2]. The 2,3-dimethoxy pattern yields a different hydrogen bond acceptor count (6) compared to 3,4-dimethoxy or 3,5-dimethoxy regioisomers [1].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Specificity: Ortho-Fluorophenyl vs. Meta/Para-Fluorophenyl Regioisomer Differentiation in Thiazole-Benzamide Scaffolds

The target compound bears a 2-fluorophenyl (ortho-fluoro) substituent at the thiazole 2-position, distinguishing it from 3-fluorophenyl (CAS 933230-62-7) and 4-fluorophenyl (CAS 896010-91-6) regioisomers [1]. In aryl benzamide series acting as mGluR5 negative allosteric modulators, the position of fluorine substitution on the aryl ring has been shown computationally to alter the conformational ensemble accessible to the ligand and the electrostatic complementarity with the allosteric binding pocket [2]. Ortho-fluorine introduces a unique steric constraint via an intramolecular F···S or F···H–N interaction with the thiazole ring that is absent in meta- and para-fluoro isomers, potentially pre-organizing the bioactive conformation [2].

Structure-activity relationship Regioisomerism Fluorine substitution effects

Linker Geometry: Methylene Bridge at Thiazole 5-Position vs. Direct Amide Attachment at Thiazole 2-Position

CAS 1421477-84-0 contains a methylene (-CH₂-) linker connecting the thiazole 5-position to the benzamide nitrogen. This contrasts with analogs such as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 896010-91-6), where the benzamide is directly attached to the thiazole 2-position without a methylene spacer [1]. The presence of the methylene linker introduces an additional rotatable bond (RB = 3 for the target vs. RB = 2 for the directly attached analog), increasing conformational flexibility and altering the distance and angular relationship between the dimethoxybenzamide pharmacophore and the fluorophenyl-thiazole recognition element [2]. In thiazole-benzamide α-glucosidase inhibitors, the presence or absence of a methylene spacer has been shown to shift IC₅₀ values by more than 10-fold within the same congeneric series [3].

Linker flexibility Binding conformation Scaffold hopping

Class-Level Antiproliferative Context: Thiazole-Based Tubulin Polymerization Inhibitor Benchmarking

While no direct antiproliferative data exist for CAS 1421477-84-0, a structurally related series of thiazole-based compounds (8a–8o) bearing 4-methylthiazole and fluorophenyl motifs has been evaluated against the NCI 60-cell panel [1]. The most potent compounds in this series (8b, 8c, 8d, 8m, 8o) exhibited GI₅₀ values in the low-micromolar range and tubulin polymerization IC₅₀ values of 3.86–7.19 μM, compared to the reference agent combretastatin A-4 (CA-4, IC₅₀ = 2.40 μM) [1]. Compound 8m (bearing a 4-fluorophenyl substituent) induced G2/M cell cycle arrest (from 13.74% to 45.35% in MCF-7 cells) and decreased tubulin expression [1]. These class-level data establish a biological plausibility framework for the target compound and provide benchmark values against which future screening results for CAS 1421477-84-0 can be calibrated.

Antiproliferative Tubulin polymerization Cancer cell panel

Benzamide Substitution Pattern: 2,3-Dimethoxy vs. 2,4-Dimethoxy and 3,4-Dimethoxy Regioisomer Comparison in Bioactivity Context

The 2,3-dimethoxybenzamide moiety of the target compound presents methoxy groups in an ortho-meta relationship on the benzamide ring. This pattern differs from the 2,4-dimethoxy arrangement found in analogs such as N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide , and the 3,4-dimethoxy pattern in analogs like N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide (CAS 896607-02-6) [1]. The 2,3-dimethoxy arrangement creates an intramolecular hydrogen bond between the amide N–H and the ortho-methoxy oxygen, partially rigidifying the benzamide conformation in a way that is geometrically impossible for 2,4- or 3,4-dimethoxy regioisomers [2]. This conformational restriction may reduce the entropic penalty of binding and alter pharmacophoric recognition relative to other dimethoxybenzamide-containing compounds.

Methoxy substitution Pharmacophore mapping Hydrogen bonding

Priority Research and Industrial Application Scenarios for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide (CAS 1421477-84-0)


Kinase Inhibitor Screening Libraries Requiring Ortho-Fluorophenyl Thiazole Scaffolds

Thiazole-benzamide derivatives with ortho-fluorophenyl substitution (as present in CAS 1421477-84-0) occupy a distinct chemical space relevant to ATP-competitive kinase inhibition, as exemplified by patent disclosures covering aminothiazole-benzamide compounds that modulate protein kinase activity for oncology applications [1]. The ortho-fluorine substitution pattern is predicted to influence the dihedral angle between the phenyl and thiazole rings in a manner distinct from meta- or para-fluoro regioisomers, potentially enabling selective engagement of kinase hinge-region conformations inaccessible to other fluorophenyl positional isomers [2]. This compound is therefore most appropriately deployed in kinase profiling panels where ortho-fluorophenyl-thiazole chemotypes are specifically sought.

Tubulin Polymerization Inhibitor Hit-Finding and Lead Optimization

Class-level evidence from thiazole-based tubulin polymerization inhibitors demonstrates that compounds bearing a 4-methylthiazole core with fluorophenyl substitution achieve tubulin polymerization IC₅₀ values of 3.86–7.19 μM and produce G2/M cell cycle arrest in MCF-7 breast cancer cells [3]. The target compound's structural features (2-fluorophenyl, 4-methylthiazole, 2,3-dimethoxybenzamide with flexible methylene linker) position it as a candidate for tubulin polymerization screening using the established colchicine-site binding assay, with the CA-4 benchmark (IC₅₀ = 2.40 μM) providing a quantitative performance threshold for hit declaration [3].

Structure-Activity Relationship (SAR) Studies on Dimethoxybenzamide Regioisomerism

The 2,3-dimethoxy substitution pattern on the benzamide ring of CAS 1421477-84-0 represents one of three possible dimethoxybenzamide regioisomeric states (alongside 2,4- and 3,4-dimethoxy variants) [4]. Systematic procurement of this compound alongside its regioisomeric analogs enables matched molecular pair analysis to isolate the contribution of the methoxy substitution pattern to target affinity, selectivity, and physicochemical properties. This is particularly relevant given computational evidence suggesting that the 2,3-dimethoxy motif can form an intramolecular N–H···O hydrogen bond that pre-organizes the benzamide conformation, a feature absent in 2,4- and 3,4-dimethoxy isomers [5].

Negative Allosteric Modulator (NAM) Screening for MGlur5 and Related GPCRs

In silico profiling of aryl benzamide derivatives as mGluR5 negative allosteric modulators has identified key structural determinants for binding to the MPEP allosteric site, including specific requirements for fluorophenyl ring substitution geometry and linker length [2]. The target compound's combination of an ortho-fluorophenyl group, a 4-methylthiazole core, and a methylene-linked 2,3-dimethoxybenzamide closely mirrors the pharmacophoric elements identified in this computational study, supporting its inclusion in mGluR5 NAM screening cascades where the benchmark MPEP (Ki ~13 nM at mGluR5) provides a reference standard for activity assessment [6].

Quote Request

Request a Quote for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.